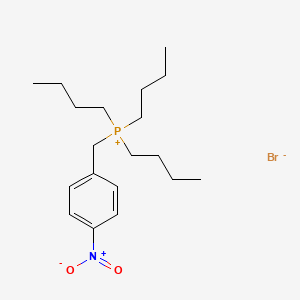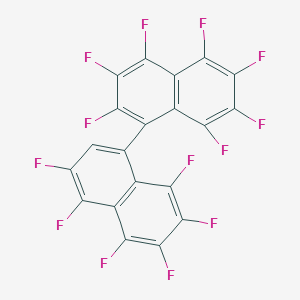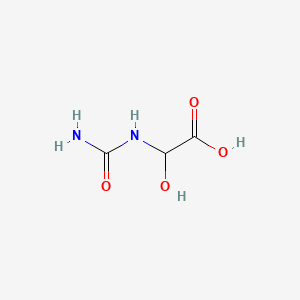
Ureidoglycolic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ureidoglycolic acid is a compound with the chemical formula C3H6N2O4. It is a derivative of glycolic acid, where one of the hydrogen atoms is replaced by a carbamoyl group. This compound is known for its role as a metabolite in various organisms, including bacteria like Escherichia coli and fungi like Saccharomyces cerevisiae .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ureidoglycolic acid can be synthesized through the reaction of glycolic acid with urea under controlled conditions. The reaction typically involves heating glycolic acid and urea in the presence of a catalyst to facilitate the formation of the ureido group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is usually carried out in a batch or continuous flow reactor, depending on the scale of production.
Analyse Des Réactions Chimiques
Types of Reactions: Ureidoglycolic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxoacids.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The ureido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxoacids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Ureidoglycolic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: As a metabolite, it plays a role in various metabolic pathways in microorganisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in metabolic disorders.
Industry: It is used in the production of certain polymers and as an intermediate in chemical synthesis.
Mécanisme D'action
The mechanism of action of ureidoglycolic acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for certain enzymes, facilitating various biochemical reactions. The molecular targets and pathways involved include those related to amino acid metabolism and nitrogen assimilation.
Comparaison Avec Des Composés Similaires
Glycolic Acid: The parent compound of ureidoglycolic acid, differing by the presence of a hydroxyl group instead of a ureido group.
Ureidocarboxylic Acids: A class of compounds similar to this compound, where the ureido group is attached to different carboxylic acids.
Uniqueness: this compound is unique due to its specific structure and the presence of both ureido and hydroxyl groups. This dual functionality allows it to participate in a variety of chemical reactions and biological processes, making it a versatile compound in research and industrial applications .
Propriétés
Numéro CAS |
10346-27-7 |
|---|---|
Formule moléculaire |
C3H6N2O4 |
Poids moléculaire |
134.09 g/mol |
Nom IUPAC |
2-(carbamoylamino)-2-hydroxyacetic acid |
InChI |
InChI=1S/C3H6N2O4/c4-3(9)5-1(6)2(7)8/h1,6H,(H,7,8)(H3,4,5,9) |
Clé InChI |
NWZYYCVIOKVTII-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)(NC(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


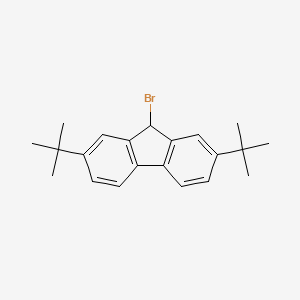
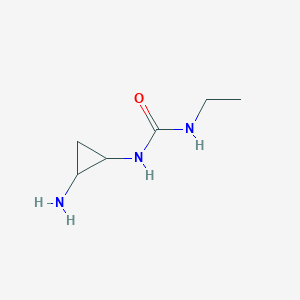

![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid](/img/structure/B13152457.png)
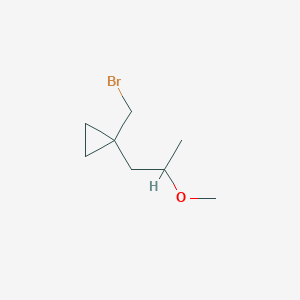
![Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B13152470.png)
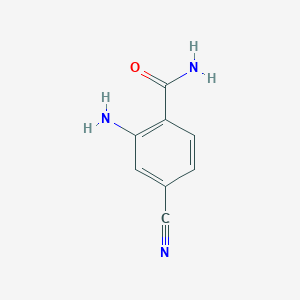

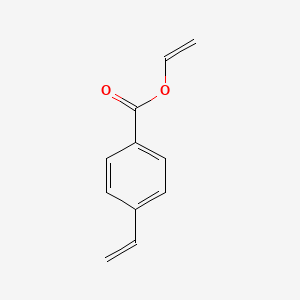

![2-(2-Aminoethyl)-4-azatricyclo[4.2.1.0,3,7]nonan-2-ol](/img/structure/B13152496.png)
